8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one
Overview
Description
8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromen-2-one core using methyl iodide in the presence of a base.
Synthesis of the thiazole ring: This can be done by reacting 2-aminothiophenol with α-haloketone to form the thiazole ring.
Coupling of the thiazole ring with the chromen-2-one core: This step involves the formation of an amide bond between the thiazole ring and the chromen-2-one core.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to and modulate the activity of certain receptors.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromen-2-one core and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring exhibit diverse biological properties.
Methoxy-substituted compounds: These compounds have a methoxy group that can influence their chemical and biological behavior.
Uniqueness
8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
8-methoxy-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)21-20-22-16(11-26-20)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSNMICFSBBQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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